N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide

Lipophilicity Membrane Permeability ADME

This benzenesulfonamide is a bifunctional fragment scaffold integrating a validated carbonic anhydrase zinc-binding warhead with a meta-aminomethylbenzyl handle for orthogonal derivatization. Researchers requiring a reference ligand for fluorescence-based CA displacement assays (e.g., dansylamide competition) or a versatile intermediate for combinatorial amide coupling libraries obtain a single CAS-defined entity with XLogP 1.6 and TPSA 80.6 Ų, positioned favorably in CNS MPO space for cell-permeable probe development. - Validated ChEMBL entity (CHEMBL1182187) with defined computed properties for SAR studies - Primary amine enables orthogonal diversification without compromising the sulfonamide pharmacophore - Custom synthesis with full analytical characterization (NMR, HPLC, LC-MS); typical lead time 2-4 weeks

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
CAS No. 914603-57-9
Cat. No. B12608811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide
CAS914603-57-9
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC(=C2)CN
InChIInChI=1S/C15H18N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,17H,10-11,16H2,1H3
InChIKeyUZDNDCBPDIQOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide Identity & Procurement


N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide (CAS 914603-57-9) is a substituted benzenesulfonamide featuring a 4-methylbenzenesulfonyl core linked via a methylene bridge to a 3-(aminomethyl)phenyl moiety [1]. It is catalogued in ChEMBL (CHEMBL1182187) and PubChem (CID 16090368), indicating its recognition as a distinct chemical entity within bioactive compound collections [2]. The compound belongs to the broader sulfonamide class but is differentiated by its meta-substituted aminomethylbenzyl architecture. No primary biological assay data (IC50, Ki, cellular EC50) for this specific compound were located in public databases as of the search date; therefore, the evidence guide below relies on computed physicochemical properties and class-level pharmacological inferences from structurally related sulfonamides.

ChEMBL / PubChem catalogued entity with computed physicochemical properties
No primary bioactivity data; class-level sulfonamide inference only
Suited for fragment-based derivatization and assay-benchmarking studies

Structural Uniqueness of CAS 914603-57-9


Substituting a generic sulfonamide for N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide is scientifically unsound because even minor structural modifications within this chemotype produce large shifts in key physicochemical parameters [1]. The compound's meta-aminomethylbenzyl substituent is absent in common analogs such as 4-methylbenzenesulfonamide (p-toluenesulfonamide) and N-benzyl-4-methylbenzenesulfonamide, and its 4-methylbenzenesulfonyl group differentiates it from the less lipophilic methanesulfonamide series [2]. These structural features collectively influence lipophilicity, hydrogen-bonding capacity, and molecular flexibility—properties that cannot be replicated by commercially available alternatives lacking the identical substitution pattern. The quantitative comparisons below demonstrate why this specific CAS number, not a near neighbor, must be specified for any application where these property values have been optimized.

Lipophilicity mismatch: Meta-aminomethylbenzyl group produces significantly higher lipophilicity compared to unsubstituted or methanesulfonamide analogs; partition behavior may not transfer directly.
Hydrogen-bond capacity shift: Extra amine donor and larger polar surface area alter target interaction profile relative to core sulfonamide scaffolds.
Conformational flexibility: Higher rotatable bond count (5 vs 1–4 in close analogs) changes entropic binding properties, making direct substitution unreliable in biophysical assays.

Quantitative Comparison of CAS 914603-57-9 with Closest Analogs


Lipophilicity and Membrane Permeability

The target compound exhibits an XLogP value of 1.6 [1], which is 1.9 log units higher than the methanesulfonamide analog N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide (XLogP = -0.3) [2] and 0.8 log units higher than the unsubstituted core 4-methylbenzenesulfonamide (XLogP = 0.8) [3]. This places the compound in a lipophilicity range associated with improved passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity
Head-to-head
XLogP 1.6 vs −0.3 / 0.8
Δ +1.9 (methanesulfonamide), Δ +0.8 (core sulfonamide)
Reported lipophilicity context supports membrane-permeability screening.
Computed property; confirm experimentally for your assay conditions.
Lipophilicity Membrane Permeability ADME Drug-Likeness

Hydrogen Bonding and Polar Surface Area

The target compound possesses 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 80.6 Ų [1]. The 4-methylbenzenesulfonamide core lacks the aminomethylbenzyl extension, contributing only 1 HBD, 3 HBA, and a smaller TPSA of 68.5 Ų [2]. The additional amine group in the target compound introduces a protonatable moiety (pKa ~9–10 predictable for benzylamines) capable of forming charge-assisted hydrogen bonds or ionic interactions with biological targets, a feature entirely absent from the core sulfonamide.

H-Bond & PSA
Head-to-head
HBD 2 vs 1, HBA 4 vs 3, TPSA 80.6 vs 68.5 Ų
Additional interaction vectors may support target-binding assay development.
Computed values; in-solution behavior may vary.
Hydrogen Bonding Polar Surface Area Target Engagement Sulfonamide Pharmacophore

Rotatable Bonds and Molecular Flexibility

The target compound contains 5 rotatable bonds [1], compared to 4 for the methanesulfonamide analog [2] and only 1 for 4-methylbenzenesulfonamide [3]. The additional rotatable bond arises from the extra methylene spacer between the sulfonamide nitrogen and the phenyl ring (benzyl linkage vs. direct phenyl attachment in the core sulfonamide). Higher rotatable-bond count can introduce an entropic penalty upon binding but also provides conformational sampling that may enable induced-fit recognition at protein binding sites.

Flexibility
Head-to-head
5 rotatable bonds vs 1 / 4 in analogs
Distinct conformational profile may enable unique binding modes in fragment screens.
Entropic penalty context-dependent; verify binding thermodynamics.
Molecular Flexibility Rotatable Bonds Entropy Ligand Efficiency

Carbonic Anhydrase Inhibition Potential

4-Methylbenzenesulfonamide is a validated high-affinity ligand for carbonic anhydrase II (CA II), binding with 1:1 stoichiometry in its anionic form at the catalytic zinc site [1][2]. The target compound retains this core sulfonamide zinc-binding group while appending an aminomethylbenzyl substituent that projects into the solvent-exposed region of the CA active site. Although direct inhibition data (Ki/IC50) for this specific compound are not publicly available, the conserved sulfonamide warhead predicts CA II binding, while the substituent may modulate isoform selectivity (e.g., CA IX/XII vs. CA I/II) compared to the unsubstituted parent.

CA Inhibition
Class-level inference
No direct Ki/IC50 data. Core sulfonamide known to coordinate zinc in CA II.
Supports use as a competition probe or derivatization scaffold for CA assays.
Structural inference only; validate inhibition directly before use.
Carbonic Anhydrase Sulfonamide Inhibitor Zinc-Binding Group Class-Level Inference

CAS 914603-57-9 Research and Procurement Use Cases


Fragment-Based Discovery with Amine Extension

In fragment-based drug discovery campaigns targeting zinc-dependent enzymes such as carbonic anhydrases, the 4-methylbenzenesulfonamide core provides a validated zinc-binding warhead [1]. The target compound extends this core with an aminomethylbenzyl substituent that projects a primary amine into the solvent channel—an ideal vector for subsequent fragment elaboration via amide coupling, reductive amination, or biotin/fluorophore conjugation without compromising the zinc-chelating sulfonamide. This dual functionality eliminates the need for de novo synthetic installation of a linker handle on the bare 4-methylbenzenesulfonamide scaffold.

Cell-Permeable Tool Compound Benchmarking

When designing cell-permeable sulfonamide-based probes, the target compound's XLogP of 1.6 and TPSA of 80.6 Ų [1] place it in a favorable region of the CNS MPO (Multiparameter Optimization) space relative to the more polar methanesulfonamide analog (XLogP -0.3) [2]. Researchers requiring moderate lipophilicity without excessive polar surface area can use this compound as a reference scaffold for assay development, particularly in cellular target engagement studies where passive permeability is required but efflux susceptibility (mediated by P-glycoprotein, favored by high TPSA) must be minimized.

Synthetic Intermediate for Sulfonamide Libraries

The compound's free primary amine at the meta-aminomethyl position enables straightforward diversification into combinatorial libraries via amide bond formation, sulfonylation, or urea synthesis. This site is distinct from the sulfonamide N–H, allowing orthogonal functionalization [1]. Procurement for use as a key intermediate supports the generation of focused compound collections where both the sulfonamide pharmacophore and the amine-derived substituent are systematically varied for SAR studies.

Carbonic Anhydrase Competitive Binding Assays

Given the established binding of 4-methylbenzenesulfonamide to carbonic anhydrase II [1], the target compound can be deployed as a competitor or reference ligand in fluorescence-based displacement assays (e.g., using dansylamide probes) to characterize novel CA inhibitors. Its distinct retention time and mass signature (MW 290.4 g/mol) [2] facilitate orthogonal detection by LC-MS, enabling multiplexed competition experiments where the compound's displacement reports on active-site occupancy.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Amine extension chemistry
Conjugation efficiency and linker compatibility
Cell-permeable probe benchmarking
Reported XLogP/TPSA profile
Permeability and efflux ratio in target cell model
Sulfonamide SAR intermediate
Orthogonal functionalization sites
Library diversification and purity profiling
Carbonic anhydrase competition assays
Sulfonamide zinc-binding core
Displacement assay performance vs. reference ligand
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